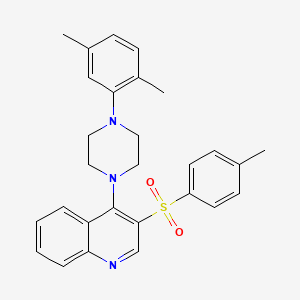
4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Compounds similar to 4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline have shown significant antibacterial activities. For example, derivatives of quinolones, which share a structural resemblance, have been identified as potent antibacterial agents due to their enhanced potency and broad spectrum of action against various bacterial strains. A study by Miyamoto et al. (1990) on the synthesis and structure-activity relationships of quinolones, including sparfloxacin, demonstrated improved antibacterial efficacy over existing treatments (Miyamoto et al., 1990).
Antiviral Effects
The antiviral properties of aminoquinolines and piperazines have been extensively researched. Vausselin et al. (2016) discovered that certain derivatives exhibit potent activity against the hepatitis C virus (HCV), highlighting their potential as novel antiviral agents (Vausselin et al., 2016).
Antihypertensive Activity
Quinazoline derivatives, including those with piperazine substituents, have been evaluated for their antihypertensive effects. Sekiya et al. (1983) reported that certain derivatives effectively reduce blood pressure in animal models, suggesting their utility in managing hypertension (Sekiya et al., 1983).
Anticancer Potential
The design and synthesis of 4-piperazinylquinoline derivatives have demonstrated significant anticancer activities. Solomon, Hu, and Lee (2010) explored the cytotoxic effects of these compounds on human breast tumor cell lines, identifying them as promising candidates for anti-breast cancer agents (Solomon, Hu, & Lee, 2010).
Eigenschaften
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-20-9-12-23(13-10-20)34(32,33)27-19-29-25-7-5-4-6-24(25)28(27)31-16-14-30(15-17-31)26-18-21(2)8-11-22(26)3/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLQVOACWYKPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

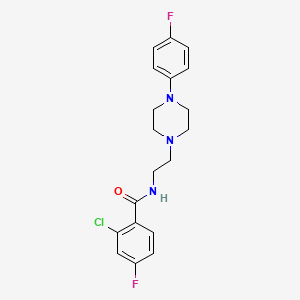
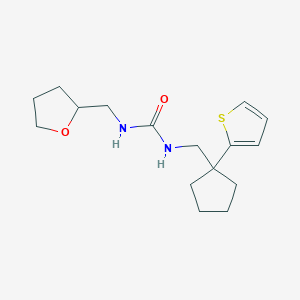
![Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2444694.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444696.png)
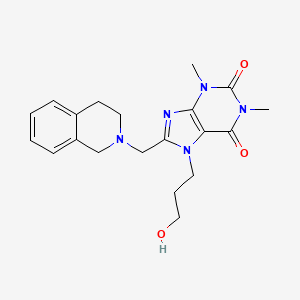
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2444698.png)
![1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2444699.png)
![3-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2444702.png)
![5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2444704.png)
![N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2444707.png)
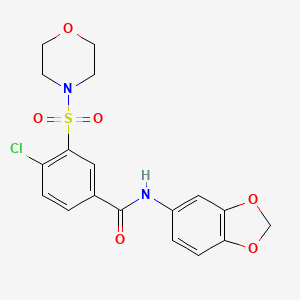
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2444709.png)
![[3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2444710.png)
